molecular formula C17H24N4O2 B2503199 6-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine CAS No. 2034483-24-2

6-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine

Cat. No.: B2503199
CAS No.: 2034483-24-2
M. Wt: 316.405
InChI Key: CYSNXNCLPRYNBA-UHFFFAOYSA-N
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Description

6-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a dimethylamino group and an ether linkage to a pyrrolidine ring, which is further substituted with a cyclohexene carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The starting material, cyclohex-3-ene-1-carboxylic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with pyrrolidine to form the pyrrolidine derivative.

    Ether Formation: The pyrrolidine derivative is then reacted with 6-hydroxy-N,N-dimethylpyridazin-3-amine under basic conditions to form the ether linkage.

    Final Product Formation: The final step involves purification and isolation of the desired product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, to form epoxides or diols.

    Reduction: Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Epoxides: and from oxidation reactions.

    Dihydropyridazine derivatives: from reduction reactions.

  • Various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-N,N-diethylpyridazin-3-amine
  • 6-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-4-amine

Uniqueness

The unique combination of the pyridazine ring, pyrrolidine ring, and cyclohexene carboxyl group in 6-{[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyridazin-3-amine provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-20(2)15-8-9-16(19-18-15)23-14-10-11-21(12-14)17(22)13-6-4-3-5-7-13/h3-4,8-9,13-14H,5-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSNXNCLPRYNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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